Cas no 1500999-38-1 (Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate)

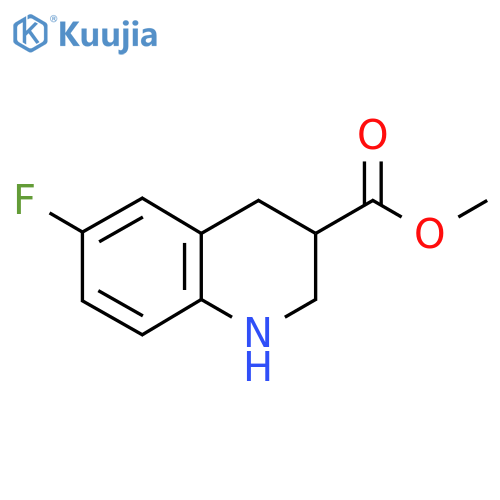

1500999-38-1 structure

商品名:Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

CAS番号:1500999-38-1

MF:C11H12FNO2

メガワット:209.216886520386

MDL:MFCD26664769

CID:5603176

PubChem ID:83754270

Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-6510386

- 1500999-38-1

- methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

- Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

-

- MDL: MFCD26664769

- インチ: 1S/C11H12FNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-3,5,8,13H,4,6H2,1H3

- InChIKey: VWTZUIYFIJHLHP-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC2=C(C=1)CC(C(=O)OC)CN2

計算された属性

- せいみつぶんしりょう: 209.08520679g/mol

- どういたいしつりょう: 209.08520679g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 38.3Ų

Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6510386-0.25g |

methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |

1500999-38-1 | 0.25g |

$880.0 | 2023-08-31 | ||

| Enamine | EN300-6510386-5.0g |

methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |

1500999-38-1 | 5g |

$3147.0 | 2023-05-25 | ||

| Enamine | EN300-6510386-1.0g |

methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |

1500999-38-1 | 1g |

$1086.0 | 2023-05-25 | ||

| Enamine | EN300-6510386-10g |

methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |

1500999-38-1 | 10g |

$4114.0 | 2023-08-31 | ||

| Enamine | EN300-6510386-0.05g |

methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |

1500999-38-1 | 0.05g |

$803.0 | 2023-08-31 | ||

| Enamine | EN300-6510386-2.5g |

methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |

1500999-38-1 | 2.5g |

$1874.0 | 2023-08-31 | ||

| Enamine | EN300-6510386-10.0g |

methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |

1500999-38-1 | 10g |

$4667.0 | 2023-05-25 | ||

| Enamine | EN300-6510386-5g |

methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |

1500999-38-1 | 5g |

$2774.0 | 2023-08-31 | ||

| Enamine | EN300-6510386-0.5g |

methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |

1500999-38-1 | 0.5g |

$919.0 | 2023-08-31 | ||

| Enamine | EN300-6510386-0.1g |

methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |

1500999-38-1 | 0.1g |

$842.0 | 2023-08-31 |

Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

1500999-38-1 (Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate) 関連製品

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量